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Compound of Interest

Compound Name:
(4-Bromophenyl)

methanesulfonate

CAS No.: 68574-35-6

Cat. No.: B1621078

Get Quote

Executive Summary
4-Bromophenyl mesylate (CAS: 68574-35-6) serves as a critical "linchpin" reagent in the

synthesis of advanced organic materials.[1] Its utility stems from the orthogonal reactivity of its

two functional groups: the aryl bromide (Ar-Br) and the aryl mesylate (Ar-OMs).[1]

In materials science, this compound enables the precise, stepwise construction of asymmetric

biaryl cores found in Liquid Crystals (LCs), Organic Light-Emitting Diodes (OLEDs), and

pharmaceutical intermediates.[1] Unlike symmetric dihalides, 4-BPM allows researchers to

install two different aryl groups sequentially, maximizing structural diversity in library synthesis.
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Property Specification

IUPAC Name 4-Bromophenyl methanesulfonate

Common Name 4-Bromophenyl mesylate

CAS Number 68574-35-6

Formula C₇H₇BrO₃S

Molecular Weight 251.10 g/mol

Appearance White to off-white crystalline solid

Melting Point 83–87 °C

Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Mechanism of Action: Orthogonal Selectivity
The strategic value of 4-BPM lies in the reactivity difference between the C–Br and C–OMs

bonds under transition-metal catalysis.[1]

Site A (Ar-Br): Highly reactive toward oxidative addition with Pd(0).[1] Reacts first under

standard Suzuki-Miyaura conditions.

Site B (Ar-OMs): Less reactive (pseudohalide). Requires specific activation (e.g., Ni(0)

catalysis or bulky phosphine ligands) or can be hydrolyzed to a phenol.[1]

Experimental Implication: You can couple a boronic acid to the bromine site without disturbing

the mesylate.[1] The retained mesylate then serves as a protected phenol (for later unmasking)

or a second coupling handle.[1]

Workflow Visualization
The following diagram illustrates the "Linchpin Strategy," showing how 4-BPM differentiates

synthetic pathways to create asymmetric materials.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/EP3416965B1/en
https://patents.google.com/patent/EP3416965B1/en
https://patents.google.com/patent/EP3416965B1/en
https://patents.google.com/patent/EP3416965B1/en
https://patents.google.com/patent/EP3416965B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Orthogonal activation of 4-BPM allows sequential installation of distinct aryl groups.
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Experimental Protocols
Protocol 1: Synthesis of 4-Bromophenyl Mesylate
Use this protocol to generate high-purity starting material if commercial stock is unavailable or

degraded.[1]

Reagents:

4-Bromophenol (1.0 equiv)[1][2]

Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

Triethylamine (TEA) (1.5 equiv)[1]

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

Setup: Charge a flame-dried round-bottom flask with 4-bromophenol (e.g., 10 g) and DCM

(100 mL). Cool to 0 °C in an ice bath.

Base Addition: Add TEA dropwise over 10 minutes. The solution may darken slightly.
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Activation: Add MsCl dropwise via syringe or addition funnel over 20 minutes, maintaining

temperature < 5 °C. Caution: Exothermic.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by

TLC (Hexane/EtOAc 4:1).[1] The phenol spot (lower Rf) should disappear.[1]

Workup: Quench with water (50 mL). Extract the organic layer. Wash sequentially with 1M

HCl (to remove TEA), sat. NaHCO₃, and brine.

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot

Hexane/EtOAc to yield white needles.

Target Yield: >90%[1]

QC Check: ¹H NMR (CDCl₃): δ 3.15 (s, 3H, -CH₃), 7.15 (d, 2H), 7.55 (d, 2H).[1]

Protocol 2: Chemoselective Suzuki-Miyaura Coupling
This protocol selectively activates the Ar-Br bond while preserving the Ar-OMs group.

Reagents:

4-Bromophenyl mesylate (1.0 equiv)[1][2][3]

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)[1]

Catalyst: Pd(PPh₃)₄ (3–5 mol%)[1]

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

Solvent: Toluene/Ethanol (4:1 v/v)[1]

Step-by-Step Procedure:

Degassing: Combine solvent, base, and aryl boronic acid in a reaction vial. Sparge with

Argon for 15 minutes to remove O₂ (Critical for catalyst longevity).[1]

Addition: Add 4-bromophenyl mesylate and Pd(PPh₃)₄ under Argon flow.
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Coupling: Heat to 80–90 °C for 6–12 hours.

Note: Do not exceed 100 °C or use strong hydroxide bases, as this may prematurely

hydrolyze the mesylate.[1]

Monitoring: TLC should show consumption of the bromide.[1] The mesylate group remains

intact due to the lower bond dissociation energy of Ar-Br vs Ar-OMs in this catalytic cycle.

Isolation: Cool, dilute with EtOAc, and wash with water.[1] Purify via column chromatography

(Silica, Hexane/EtOAc gradient).

Result: A Biaryl Mesylate intermediate ready for further functionalization.[1]

Protocol 3: Mesylate Activation (The "Second Step")
Choose one of the following paths based on your target material.

Path A: Hydrolysis to Biaryl Phenol (Liquid Crystal Synthesis)
Used when the target is an alkoxy-substituted mesogen.[1]

Dissolve the Biaryl Mesylate in Ethanol/THF (1:1).[1]

Add NaOH (5 equiv, 4M aq). Reflux for 2 hours.

Acidify with HCl. The mesylate cleaves to yield the 4-aryl-phenol.

Application: Alkylate this phenol with a long-chain alkyl bromide to induce liquid crystalline

properties (nematic/smectic phases).[1]

Path B: Ni-Catalyzed Cross-Coupling (Polymer/OLED Synthesis)
Used to attach a third aryl group or polymerize.[1]

Catalyst System: Ni(COD)₂ (10 mol%) + PCy₃ (20 mol%).[1]

Reagents: Biaryl Mesylate + Aryl Boronic Acid (1.5 equiv) + K₃PO₄ (3 equiv).[1]

Conditions: Dioxane, 100 °C, 18 hours.
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Mechanism: Nickel is sufficiently nucleophilic to insert into the Ar-O bond of the

mesylate/sulfonate, facilitating the second cross-coupling event.[1]
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Disclaimer: This protocol is intended for research use only. Always consult the Safety Data

Sheet (SDS) before handling brominated sulfonates, as they are potential alkylating agents and

irritants.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://utoronto.scholaris.ca/server/api/core/bitstreams/a08194dc-6d56-453d-859f-696ae664ff13/content
https://patents.google.com/patent/CN1086700C/zh
https://patents.google.com/patent/CN1086700C/zh
https://www.benchchem.com/product/b1621078/docs#application-note-4-bromophenyl-mesylate-as-a-bifunctional-linchpin-in-materials-science
https://www.benchchem.com/product/b1621078/docs#application-note-4-bromophenyl-mesylate-as-a-bifunctional-linchpin-in-materials-science
https://www.benchchem.com/product/b1621078/docs#application-note-4-bromophenyl-mesylate-as-a-bifunctional-linchpin-in-materials-science
https://www.benchchem.com/product/b1621078/docs#application-note-4-bromophenyl-mesylate-as-a-bifunctional-linchpin-in-materials-science
https://www.benchchem.com/product/b1621078?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

